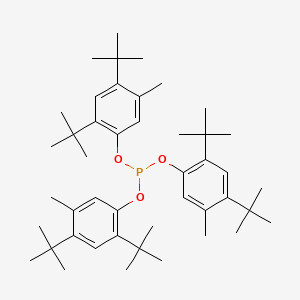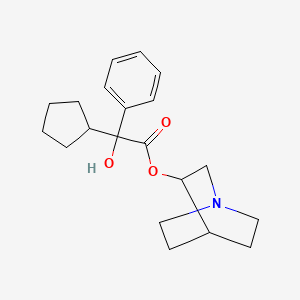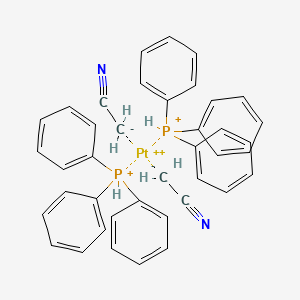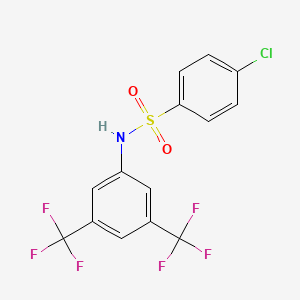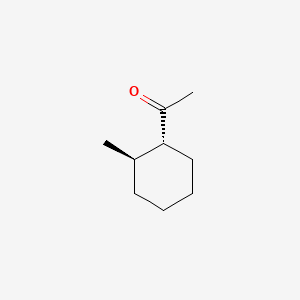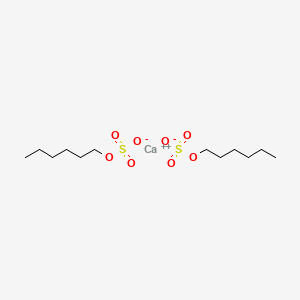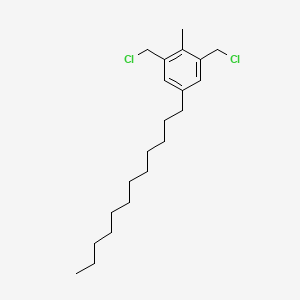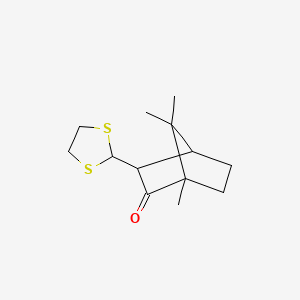
3-(1,3-Dithiolan-2-yl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Dithiolan-2-yl)-1,7,7-trimethylbicyclo(221)heptan-2-one is a complex organic compound characterized by its unique bicyclic structure and the presence of a dithiolane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dithiolan-2-yl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one typically involves the reaction of 1,3-dithiolan-2-yl derivatives with suitable precursors under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, large-scale distillation techniques, and stringent quality control measures to maintain consistency.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme interactions, as a potential inhibitor, or as a probe to understand biological pathways.
Medicine: Potential medicinal applications include its use as a precursor for drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: In industry, the compound can be utilized in the production of specialty chemicals, materials, and as an additive in various formulations.
作用機序
The mechanism by which 3-(1,3-Dithiolan-2-yl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways and cellular processes.
類似化合物との比較
3-(1,3-Dithiolan-2-yl)-1H-indole
3-(1,3-Dithian-2-yl)-1-propanol
2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane
Uniqueness: Compared to these similar compounds, 3-(1,3-Dithiolan-2-yl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one stands out due to its unique bicyclic structure and the presence of the trimethyl group, which can influence its reactivity and biological activity.
This comprehensive overview provides a detailed insight into the compound, its preparation, reactions, applications, and comparison with similar compounds
特性
CAS番号 |
60575-30-6 |
|---|---|
分子式 |
C13H20OS2 |
分子量 |
256.4 g/mol |
IUPAC名 |
3-(1,3-dithiolan-2-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C13H20OS2/c1-12(2)8-4-5-13(12,3)10(14)9(8)11-15-6-7-16-11/h8-9,11H,4-7H2,1-3H3 |
InChIキー |
QAEFLEVKHLPRGB-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(=O)C2C3SCCS3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Bis[(3-phenylallyl)oxy]methyl]vinylbenzene](/img/structure/B15346189.png)
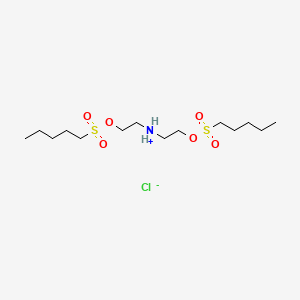
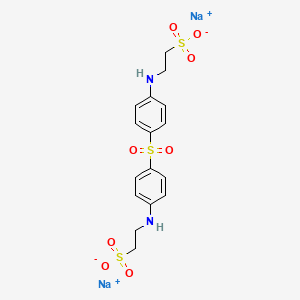
![[3-(7-Ethyl-6-methyl-6-azoniabicyclo[3.2.1]octan-1-yl)phenyl] acetate;bromide](/img/structure/B15346214.png)
![Benzo[b]thiophen-3(2H)-one, 4,7-dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)-](/img/structure/B15346218.png)

